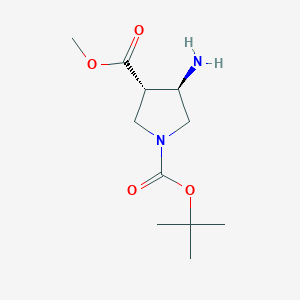
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a quinoxaline core structure with a piperidine ring attached, making it a significant molecule in medicinal chemistry and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-diketoquinoxaline with piperidine under reflux conditions . This reaction requires a high temperature and a strong acid catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing phosphate-based heterogeneous catalysts, has been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered pharmacological properties, making them useful in drug development .
Applications De Recherche Scientifique
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme inhibition and receptor binding.
Medicine: This compound has shown potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to its observed pharmacological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline: A derivative with enhanced biological activity.
Piperidine-containing quinoxalines: Compounds with similar structural motifs but different substituents.
Uniqueness
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its combination of a quinoxaline core and a piperidine ring makes it particularly effective in certain biological applications, distinguishing it from other quinoxaline derivatives .
Propriétés
Formule moléculaire |
C15H19N3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
2,3-dimethyl-6-piperidin-1-ylquinoxaline |
InChI |
InChI=1S/C15H19N3/c1-11-12(2)17-15-10-13(6-7-14(15)16-11)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3 |
Clé InChI |
ZLMIZIMUBWARIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=C(C=CC2=N1)N3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)








![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)




